molecular formula C11H10O2 B180832 Ethyl 4-Ethynylbenzoate CAS No. 10602-03-6

Ethyl 4-Ethynylbenzoate

Cat. No.: B180832
CAS No.: 10602-03-6
M. Wt: 174.2 g/mol
InChI Key: CKAGLAFXBLZHAS-UHFFFAOYSA-N
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Description

Ethyl 4-Ethynylbenzoate is an organic compound with the molecular formula C11H10O2. It is a derivative of benzoic acid, where the ethynyl group is attached to the para position of the benzene ring, and the carboxyl group is esterified with ethanol. This compound is known for its applications in organic synthesis and material science due to its unique structural features.

Scientific Research Applications

Ethyl 4-Ethynylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the development of polymers and advanced materials due to its ability to undergo polymerization reactions.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

Ethyl 4-Ethynylbenzoate is a chemical compound with the molecular formula C11H10O2 . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Pharmacokinetics

It’s known that the compound has a molecular weight of174.2 , which could potentially influence its bioavailability

Safety and Hazards

Ethyl 4-Ethynylbenzoate has been classified with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding dust formation and avoiding contact with skin and eyes . In case of accidental exposure, it’s recommended to move the victim into fresh air and seek immediate medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-Ethynylbenzoate can be synthesized through several methods, one of the most common being the Sonogashira coupling reaction. This reaction involves the coupling of ethyl 4-iodobenzoate with acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically proceeds in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like triethylamine or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the Sonogashira coupling reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form ethyl 4-ethylbenzoate using hydrogenation catalysts.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Ethyl 4-carboxybenzoate or ethyl 4-ketobenzoate.

    Reduction: Ethyl 4-ethylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

    Ethyl 4-Ethylbenzoate: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.

    Ethyl 4-Iodobenzoate: Contains an iodine atom instead of the ethynyl group, making it suitable for different types of coupling reactions.

    4-Ethynylbenzoic Acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

Uniqueness: Ethyl 4-Ethynylbenzoate is unique due to its ethynyl group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical products.

Properties

IUPAC Name

ethyl 4-ethynylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h1,5-8H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAGLAFXBLZHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573863
Record name Ethyl 4-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10602-03-6
Record name Ethyl 4-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-ethynylbenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Silylacetylene 29-1 (9.40 g, 38 mmol) was dissolved in 100 mL EtOH, K2CO3 (0.25 g 1.8 mmol) was added and the mixture was stirred for 16 h, concentrated, and purified by flash chromatography (silica, 5% Et2O/hexane) provided 29-2 as a yellow oil.
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl 4-iodobenzoate (6.9 g, 25 mmol), (trimethylsilyl)acetylene (7.1 mL, 50 mmol) and triethylamine (200 mL) was purged with argon for 10 minutes, and then treated with bis(triphenylphosphine)palladium (II) chloride (175 mg, 0.25 mmol) and copper (I) iodide (48 mg, 0.25 mmol). The suspension was stirred at room temperature for 3 hours and concentrated under the vacuum of a water aspirator. The residue was dissolved in hexane and washed with 10% aqueous HCl. The layers were separated and the aqueous layer was extracted 2× with hexane. The combined organic fractions were washed with water, and brine. The separated organic layer was treated directly with 1M solution of tetrabutylammonium fluoride and THF (35 mL, 35 mmol). After 30 minutes, the solution was washed with water (2×), and brine, dried (MgSO4) and filtered through silica gel. The solvents were removed under reduced pressure and the residue was purified by silica gel chromatography (98:2, hexane:ethyl acetate) to give the title compound as a yellow oil.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
175 mg
Type
catalyst
Reaction Step Three
Name
copper (I) iodide
Quantity
48 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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